molecular formula C12H10N2 B12426567 Harmane-d2

Harmane-d2

Cat. No.: B12426567
M. Wt: 184.23 g/mol
InChI Key: PSFDQSOCUJVVGF-QFIQSOQBSA-N
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Description

Harmane-d2 is a deuterium-labeled derivative of harmane, a β-carboline alkaloid. Harmane is a naturally occurring compound found in various plants, foods, and tobacco smoke. It is known for its neurotoxic properties and its ability to interact with several biological targets, making it a compound of interest in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Harmane-d2 can be synthesized through the deuteration of harmane. The process involves the incorporation of deuterium atoms into the harmane molecule. One common method for synthesizing harmane and its derivatives is the thermolysis of substituted 4-aryl-3-azidopyridines . Another method involves the Pictet-Spengler reaction using tryptophan derivatives and oxidation with potassium dichromate in a sequential one-pot synthesis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes. These processes are designed to ensure high purity and yield of the deuterium-labeled compound. The specific conditions and reagents used in industrial settings may vary, but they generally follow the principles of deuterium exchange reactions.

Chemical Reactions Analysis

Types of Reactions: Harmane-d2 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form harmine and other derivatives.

    Reduction: Reduction reactions can convert this compound to tetrahydrothis compound.

    Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom in the β-carboline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products:

    Oxidation: Harmine-d2 and other oxidized derivatives.

    Reduction: Tetrahydrothis compound.

    Substitution: Halogenated this compound derivatives.

Mechanism of Action

Harmane-d2 exerts its effects primarily through the inhibition of monoamine oxidase A (MAO-A). This inhibition leads to increased levels of monoamines, such as dopamine and serotonin, in the brain. This compound also interacts with imidazoline receptors, contributing to its neurotoxic and psychotropic effects . The compound’s ability to intercalate with DNA and inhibit tyrosine kinase DYRK1A further highlights its diverse biological activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H10N2

Molecular Weight

184.23 g/mol

IUPAC Name

3,4-dideuterio-1-methyl-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C12H10N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3/i6D,7D

InChI Key

PSFDQSOCUJVVGF-QFIQSOQBSA-N

Isomeric SMILES

[2H]C1=C(N=C(C2=C1C3=CC=CC=C3N2)C)[2H]

Canonical SMILES

CC1=NC=CC2=C1NC3=CC=CC=C23

Origin of Product

United States

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